REACTION_CXSMILES
|
[ClH:1].[N:2]1[C:9]([NH2:10])=[N:8][C:6]([NH2:7])=[N:5][C:3]=1[NH2:4]>>[ClH:1].[N:2]1[C:9]([NH2:10])=[N:8][C:6]([NH2:7])=[N:5][C:3]=1[NH2:4] |f:2.3|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction product was filtered
|
Type
|
WASH
|
Details
|
washed with 300 milliliters of deionized water
|
Type
|
CUSTOM
|
Details
|
The washed product was dried at 110° C. for 20 hours
|
Duration
|
20 h
|
Reaction Time |
16.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C(N)N=C(N)N=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 g | |
YIELD: PERCENTYIELD | 87.4% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |